Product packaging for Bindarit (sodium salt)(Cat. No.:)

Bindarit (sodium salt)

Cat. No.: B12620597
M. Wt: 347.4 g/mol
InChI Key: MRYLTQXTZCLUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Bindarit (B1667084) within Inflammatory Processes Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. A central aspect of the inflammatory process is the recruitment of immune cells, particularly monocytes, to the site of injury or infection. This migration is largely directed by a family of small cytokines known as chemokines.

Bindarit's significance in inflammatory research stems from its selective inhibition of the synthesis of the monocyte chemoattractant protein (MCP) subfamily of C-C chemokines. researchgate.netnih.gov This includes CCL2 (also known as MCP-1), CCL7 (MCP-3), and CCL8 (MCP-2). researchgate.netnih.govnih.gov These chemokines are potent attractants for monocytes and other immune cells. nih.gov By specifically targeting the production of these key chemoattractants, bindarit can modulate the inflammatory response by reducing the influx of monocytes and macrophages to inflamed tissues. researchgate.netnih.gov This targeted action has made bindarit a valuable tool for researchers studying the role of monocyte recruitment in various inflammatory pathologies. nih.govnih.gov

The mechanism of bindarit's action involves the downregulation of the classical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govnih.gov Specifically, it has been shown to inhibit the p65 and p65/p50-mediated activation of the CCL2 promoter, thereby reducing the transcription of the CCL2 gene. nih.govnih.gov This specific targeting within the complex NF-κB signaling cascade highlights the nuanced approach of bindarit in modulating inflammation. nih.gov

Historical Perspective on Bindarit in Preclinical Investigations

The exploration of bindarit's therapeutic potential has a rich history rooted in a wide array of preclinical animal models. These studies have been instrumental in elucidating its anti-inflammatory effects across various disease contexts.

Early investigations demonstrated bindarit's efficacy in models of chronic inflammation, such as rat adjuvant-induced arthritis. physiology.org Subsequent research expanded to other inflammatory conditions, showcasing its protective effects. For instance, in murine models of lupus nephritis, bindarit was found to retard the progression of renal disease and prolong survival. nih.gov It achieved this by limiting glomerular hypercellularity, interstitial inflammation, and tubular damage, which was associated with the prevention of monocyte chemoattractant protein-1 (MCP-1) upregulation in the kidneys. nih.gov

Further preclinical studies have explored bindarit's effects in:

Diabetic Nephropathy: Research in mouse models of diabetic nephropathy has suggested that blocking the CCL2 receptor can reduce glomerular deposition of transforming growth factor-beta 1 (TGF-β1) and type IV collagen, as well as mesangial matrix expansion. nih.gov

Rheumatoid Arthritis: Animal models of rheumatoid arthritis have been crucial in evaluating the potential of anti-arthritic drugs. ismni.org Bindarit has been shown to ameliorate joint damage in rat adjuvant-induced arthritis. sci-hub.ru

Alphavirus-Induced Arthritis and Myositis: In mouse models of Ross River virus (RRV) and Chikungunya virus (CHIKV) infection, bindarit treatment reduced disease severity, tissue destruction, and inflammatory cell recruitment by down-regulating MCPs. sci-hub.rucapes.gov.broup.com

Vascular Injury: Studies in both non-hyperlipidemic rats and hyperlipidemic mice have demonstrated that bindarit can reduce neointima formation after arterial injury. nih.govoup.com This effect was linked to the inhibition of vascular smooth muscle cell proliferation and migration, as well as a reduction in macrophage content in the neointima, all associated with decreased MCP-1 production. nih.govoup.com

Pancreatitis: In a mouse model of acute pancreatitis, bindarit was shown to protect against the condition by reducing pancreatic MCP-1 levels, hyperamylasemia, and neutrophil sequestration. physiology.org

Neuroinflammation: In the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, bindarit suppressed CCL2 expression in cells of the neurovascular unit and modified the clinical course of the disease. researchgate.netnih.gov

Bone Loss: Research in ovariectomized mice, a model for postmenopausal osteoporosis, has indicated that bindarit can reduce bone loss by inhibiting the expression of CCL2 and CCL7. nih.gov

These preclinical investigations have consistently highlighted bindarit's ability to selectively inhibit MCP synthesis and consequently reduce monocyte/macrophage-driven inflammation in a variety of disease models.

Broad Scope of Academic Research Endeavors on Bindarit

The academic interest in bindarit extends beyond its preclinical efficacy to encompass a broader understanding of its molecular interactions and its potential translation to human diseases. Research has delved into its effects on various cell types and its performance in early-phase clinical trials.

In vitro studies have been crucial in confirming the selective action of bindarit. For example, it has been shown to inhibit the production of MCP-1, MCP-2, and MCP-3 in human monocytes without affecting the release of other inflammatory mediators like IL-8 or IL-6. sci-hub.ruselleckchem.com Furthermore, research has demonstrated its ability to reduce vascular smooth muscle cell proliferation, migration, and invasion in culture. nih.govselleckchem.com

The potential clinical relevance of bindarit has been explored in Phase II clinical trials. These trials have investigated its effects in conditions such as:

Diabetic Nephropathy: A study was designed to determine if bindarit could effectively reduce albuminuria in patients with diabetic nephropathy who were also being treated with irbesartan. clinicaltrials.govveeva.com

Lupus Nephritis: In a study of patients with active lupus nephritis, bindarit therapy was associated with a significant reduction in urinary albumin excretion and urinary CCL2 levels. karger.com This provided the first evidence of a specific anti-albuminuric effect of bindarit in a placebo-controlled clinical setting. karger.com

Coronary Restenosis: The efficacy and safety of bindarit in preventing in-stent restenosis after coronary intervention have also been evaluated in a clinical trial. pcronline.compcronline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2NaO3 B12620597 Bindarit (sodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20N2NaO3

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23);

InChI Key

MRYLTQXTZCLUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.[Na]

Origin of Product

United States

Molecular Mechanisms of Action of Bindarit

Chemokine Synthesis Inhibition

Bindarit's anti-inflammatory activity is significantly defined by its selective inhibition of a specific subset of chemokines, which are crucial signaling proteins that direct the migration of immune cells. This selectivity is a key feature of its mechanism of action.

Selective Inhibition of C-C Motif Chemokines (CCL2/MCP-1, CCL7/MCP-3, CCL8/MCP-2) Synthesis

Bindarit (B1667084) demonstrates a pronounced and selective inhibitory effect on the synthesis of the monocyte chemoattractant protein (MCP) subfamily of C-C motif chemokines. nih.gov Specifically, it has been shown to inhibit the production of CCL2 (MCP-1), CCL7 (MCP-3), and CCL8 (MCP-2). nih.govnih.govabcam.com This inhibition occurs at the transcriptional level and is a cornerstone of Bindarit's ability to interfere with monocyte recruitment to sites of inflammation. nih.gov The coordinated inhibition of these related chemokines is believed to be a primary contributor to its anti-inflammatory efficacy in various disease models. nih.gov

Comparative Analysis of Specificity Against Other Chemokine and Cytokine Families (e.g., CCL3, CCL4, CCL23, IL-1, IL-6, IL-8)

The specificity of Bindarit's action is further highlighted by its lack of significant effect on the production of other pro-inflammatory chemokines and cytokines. newdrugapprovals.orgncats.io Research has indicated that Bindarit does not inhibit the synthesis of other C-C chemokines such as CCL3 (MIP-1α) and CCL4 (MIP-1β), nor the C-X-C chemokine IL-8. newdrugapprovals.orgnih.gov Similarly, its inhibitory action does not extend to key pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6). newdrugapprovals.orgncats.ionih.gov This selective activity underscores a targeted mechanism that avoids broad immunosuppression. nih.gov

Table 1: Specificity of Bindarit's Inhibitory Action on Chemokine and Cytokine Synthesis
Chemokine/Cytokine FamilySpecific MoleculeEffect of Bindarit
C-C Motif Chemokines (MCP Subfamily)CCL2 (MCP-1)Inhibited
CCL7 (MCP-3)Inhibited
CCL8 (MCP-2)Inhibited
Other C-C Motif ChemokinesCCL3 (MIP-1α)No significant effect
CCL4 (MIP-1β)No significant effect
CCL23No significant effect
C-X-C Motif ChemokinesIL-8No significant effect
InterleukinsIL-1No significant effect
IL-6No significant effect

Nuclear Factor Kappa B (NFκB) Signaling Pathway Modulation

The synthesis of the targeted MCP chemokines is heavily regulated by the Nuclear Factor Kappa B (NFκB) signaling pathway. Bindarit exerts its inhibitory effects on chemokine production by modulating this critical inflammatory pathway. nih.gov

Downregulation of the Classical NFκB Pathway Activation

Bindarit's mechanism involves the downregulation of the classical NFκB pathway. nih.govtandfonline.com This pathway is a central coordinator of inflammatory gene expression. By interfering with this pathway, Bindarit effectively reduces the downstream expression of its target chemokines. nih.gov The modulation of NFκB by Bindarit is specific, with no reported involvement in the alternative NFκB pathway. nih.gov

Effects on IκBα and p65 Phosphorylation Dynamics

The activation of the classical NFκB pathway is dependent on the phosphorylation and subsequent degradation of the inhibitory protein IκBα, and the phosphorylation of the p65 subunit of NFκB. mdpi.commdpi.com Bindarit has been shown to reduce the phosphorylation of both IκBα and p65. nih.govresearchgate.net By inhibiting the phosphorylation of these key signaling molecules, Bindarit prevents the release and activation of NFκB. nih.gov

Regulation of NFκB Dimer Activation and Nuclear Translocation

Following the phosphorylation events, activated NFκB dimers, typically composed of p65 and p50 subunits, translocate to the nucleus to initiate gene transcription. nih.gov Bindarit's interference with the phosphorylation of IκBα and p65 leads to a reduction in the activation of NFκB dimers. nih.govtandfonline.com Consequently, this results in a significant decrease in the nuclear translocation of these dimers. nih.gov This inhibition of nuclear translocation is a critical step in Bindarit's mechanism, as it prevents NFκB from binding to the promoter regions of target genes, such as CCL2, and initiating their transcription. nih.govresearchgate.net

Table 2: Modulation of the NFκB Signaling Pathway by Bindarit
Component/ProcessEffect of Bindarit
Classical NFκB Pathway ActivationDownregulated
IκBα PhosphorylationReduced
p65 PhosphorylationReduced
NFκB Dimer ActivationReduced
NFκB Nuclear TranslocationReduced

Specificity of Inhibitory Effect on p65 and p65/p50-Induced Monocyte Chemoattractant Protein-1 (MCP-1) Promoter Activation

Bindarit demonstrates a notable specificity in its inhibitory action on the nuclear factor-κB (NF-κB) signaling pathway, particularly concerning the activation of the Monocyte Chemoattractant Protein-1 (MCP-1) promoter. Research has shown that the expression of MCP-1, a key chemokine in inflammatory responses, is primarily controlled by the p65 isoform of the classical NF-κB pathway. nih.gov Studies utilizing a mouse MCP-1 promoter region in a reporter system have elucidated that significant transcriptional activation of MCP-1 is induced by the overexpression of p65 and the p65/p50 NF-κB dimers. nih.gov

Bindarit exerts its effect by specifically inhibiting this p65- and p65/p50-mediated activation of the MCP-1 promoter. nih.govresearchgate.net In experimental settings, while Bindarit effectively curtailed the activation of the MCP-1 promoter by these specific NF-κB dimers, it showed no inhibitory effect on other tested activated promoters. nih.gov This underscores a targeted mechanism of action, suggesting that Bindarit does not induce a general shutdown of NF-κB activity but rather selectively interferes with the signaling cascade leading to MCP-1 expression. nih.govresearchgate.net The therapeutic effects of Bindarit in various inflammatory disease models have been associated with this capacity to selectively interfere with the recruitment of monocytes through the inhibition of MCP-1. nih.govresearchgate.net

Identification of Specific NFκB Isoform Targeting

The selective action of Bindarit on the MCP-1 promoter points towards a specific targeting of a subpopulation of NF-κB isoforms. nih.gov The NF-κB family of transcription factors consists of several protein dimers, each with the potential to regulate a distinct set of genes. Bindarit's mechanism involves downregulating the classical NF-κB pathway by reducing the phosphorylation of IκBα and p65, which in turn leads to decreased activation and nuclear translocation of NF-κB dimers. nih.govresearchgate.net

However, this effect is not uniform across all NF-κB-dependent genes. To confirm this specificity, the effect of Bindarit on the promoter of IκBα, another canonical p65-dependent gene, was investigated. nih.gov Chromatin immunoprecipitation (ChIP) experiments revealed that Bindarit pretreatment did not affect the recruitment of p65 to the IκBα promoter, even at the peak of its LPS-stimulated activation. nih.gov This finding provides strong evidence that Bindarit's inhibitory action is not universal to all p65-regulated genes but is instead specific to a subset, including the MCP-1 promoter. nih.gov This selectivity allows Bindarit to modulate specific inflammatory pathways without causing broad immunosuppression, highlighting its potential as a targeted anti-inflammatory agent that acts on select NF-κB isoforms. nih.gov

Interaction with Fatty Acid Binding Protein 4 (FABP4)

Recent investigations have identified Fatty Acid-Binding Protein 4 (FABP4) as a key molecular target and mediator of Bindarit's immunomodulatory activity. nih.govnih.gov FABP4, a lipid chaperone protein, is a major regulator for the expression of MCP-1 in macrophages. nih.gov The interaction between Bindarit and FABP4 is multifaceted, involving direct physical binding and subsequent modulation of downstream signaling pathways that ultimately influence chemokine production. nih.govresearchgate.net

Proposed Direct Interaction and Its Mechanistic Implications

A direct physical interaction between Bindarit and FABP4 has been demonstrated through competitive binding assays. nih.gov These experiments showed that Bindarit can fully displace radiolabeled fatty acids, such as oleic acid and arachidonic acid, from the binding site of FABP4. nih.govresearchgate.net

Displaced LigandBindarit Ki Value (μM)
[3H]-oleic acid19 ± 3
[3H]-arachidonic acid60 ± 17
Data from competitive binding assays showing the inhibitory constant (Ki) of Bindarit for displacing fatty acids from FABP4. nih.govresearchgate.net

In silico docking analyses support these findings, predicting that Bindarit binds to the fatty acid-binding pocket of FABP4. nih.govresearchgate.net This interaction has significant mechanistic implications. The binding of specific ligands to FABP4 can induce conformational changes that expose a nuclear localization sequence, facilitating the protein's translocation from the cytosol into the nucleus. nih.gov By binding to FABP4, Bindarit promotes this nuclear import. nih.gov This translocation is crucial as it may deliver Bindarit in close proximity to nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation and metabolism. nih.govresearchgate.net

Modulation of p38α and AKT2 Phosphorylation States

Bindarit's interaction with FABP4 also leads to the modulation of downstream kinase signaling pathways, specifically involving p38α and AKT2, which are implicated in LPS-induced expression of inflammatory chemokines. nih.gov In LPS-stimulated human monocytic cells, pretreatment with Bindarit was found to alter the phosphorylation states of these two kinases in a manner dependent on FABP4. nih.gov

Specifically, Bindarit treatment led to an approximate 1.4-fold increase in the phosphorylation of p38α and a corresponding decrease in the phosphorylation of AKT2 compared to LPS stimulation alone. nih.gov The involvement of FABP4 in this process was confirmed by experiments using a FABP4 inhibitor, BMS309403. Co-administration of this inhibitor with Bindarit fully reversed the changes in the phosphorylation of both p38α and AKT2. nih.gov While the precise mechanism by which the Bindarit-FABP4 interaction affects these kinases is still under investigation, it is hypothesized that it may involve alterations in the activity of upstream regulators like Janus kinase 2 (JAK2) and the phosphatase and tensin homolog (PTEN), both of which are known to be functionally associated with FABP4. nih.govresearchgate.net

KinaseEffect of Bindarit on PhosphorylationReversal by FABP4 Inhibitor (BMS309403)
p38αIncreased (~1.4-fold)Yes
AKT2Decreased (~1.4-fold)Yes
Summary of Bindarit's effect on kinase phosphorylation in LPS-stimulated monocytic cells. nih.gov

PPARγ-Dependent Upregulation of FABP4 Expression

An unexpected finding in the study of Bindarit's mechanism was that it significantly increases the expression levels of FABP4 in LPS-stimulated monocytic cells. nih.gov This effect was specific to FABP4, as the expression of other lipid-binding proteins like FABP5 was unaffected. nih.gov Further investigation revealed that this upregulation of FABP4 is dependent on the activity of PPARγ, a nuclear receptor that plays a critical role in adipogenesis and inflammation. nih.govmdpi.com

The use of a PPARγ antagonist prevented Bindarit from increasing the expression of FABP4. nih.govresearchgate.net This suggests that Bindarit may activate PPARγ transcriptional activity, leading to increased FABP4 synthesis. nih.gov This creates a potential positive feedback loop where Bindarit promotes the expression of its own binding partner, potentially amplifying its downstream effects. nih.govnih.gov

Correlative Relationship with Reduced MCP-1 Production

The ultimate anti-inflammatory effect of Bindarit is strongly correlated with its ability to reduce the production of MCP-1. nih.gov The interaction with FABP4 is central to this outcome. nih.govguidetopharmacology.org Although Bindarit upregulates the expression of FABP4, its functional modulation of the protein is key to inhibiting MCP-1. nih.gov The relationship is complex; while Bindarit reduces MCP-1, pharmacological inhibition of FABP4 using BMS309403 was found to potentiate this MCP-1 downregulation. nih.gov This suggests that Bindarit's binding to FABP4 alters the protein's function in a way that leads to reduced MCP-1, and completely inhibiting the protein enhances this specific effect. nih.gov Therefore, the reduction in MCP-1 production is a direct consequence of the functional interplay between Bindarit and the FABP4-PPARγ signaling axis. nih.govresearchgate.net

Monocarboxylate Transporter 4 (MCT4) Inhibition

Bindarit has been identified as a selective, non-competitive inhibitor of Monocarboxylate Transporter 4 (MCT4). nih.gov MCT4 is a crucial transporter for the efflux of lactate (B86563) from highly glycolytic cells, such as skeletal muscle cells, astrocytes, and various cancer cells. jst.go.jpfrontiersin.org By impeding the function of MCT4, Bindarit instigates a series of molecular events that can influence cellular metabolism and signaling pathways.

Selective Inhibition Profile of MCT4 over MCT1

Research has demonstrated that Bindarit exhibits a notable selective inhibition profile for MCT4 over its isoform, Monocarboxylate Transporter 1 (MCT1). Studies have indicated that Bindarit has at least a 15-fold greater selectivity for MCT4 compared to MCT1. nih.gov This selectivity is a key aspect of its mechanism of action, allowing for targeted effects on cells that predominantly express MCT4 for lactate export.

In cellular studies, the selective nature of Bindarit has been further elucidated. For instance, in estrogen receptor (ER)-positive breast cancer cell lines (MCF-7 and T47D), which express both MCT1 and MCT4, the uptake of radiolabeled L-lactate ([¹⁴C]-L-lactate) was significantly inhibited by Bindarit. jst.go.jp Conversely, the selective MCT1 inhibitor 5-oxoproline (5-OP) had only a weak effect on lactate uptake in these cells, underscoring Bindarit's preferential action on MCT4. jst.go.jp

Inhibitor Target(s) Observed Effect on [¹⁴C]-L-lactate Uptake Cell Lines
BindaritMCT4 (selective)Significant inhibitionMCF-7, T47D
5-oxoproline (5-OP)MCT1 (selective)Weak inhibitionMCF-7, T47D

Impact on Lactate Transport Activity in Cellular Systems

The inhibition of MCT4 by Bindarit directly impacts the transport of lactate across the cell membrane. In highly glycolytic cells, MCT4 facilitates the efflux of lactate to maintain intracellular pH and support a high rate of glycolysis. jst.go.jp By blocking this transport, Bindarit effectively traps lactate inside the cells.

Experimental evidence from studies on breast cancer cell lines has shown that Bindarit significantly curtails the uptake of [¹⁴C]-L-lactate. jst.go.jp In a different context, in vivo studies in mice have demonstrated the physiological consequences of MCT4 inhibition by Bindarit. Administration of Bindarit to mice led to a reduction in their treadmill running duration during high-intensity exercise. nih.govnih.gov This outcome is consistent with the inhibition of lactate transport in skeletal muscle, which relies on MCT4 for lactate efflux during intense activity. nih.gov

Influence on Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Protein Expression

A significant consequence of MCT4 inhibition by Bindarit is its influence on the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is heavily involved in regulating glycolysis. wku.edumdpi.com

Research conducted on MCF-7 breast cancer cells revealed that treatment with Bindarit resulted in a significant increase in the protein levels of HIF-1α. jst.go.jp This finding suggests a feedback mechanism where the pharmacological inhibition of lactate export by Bindarit leads to the stabilization or increased expression of HIF-1α. jst.go.jp The induction of HIF-1α can, in turn, influence various cellular processes, including metabolism and cell survival pathways. jst.go.jp

Concomitant Effects on Intracellular Lactate Accumulation

A direct and predictable outcome of inhibiting lactate efflux via MCT4 is the accumulation of lactate within the cell. This effect has been observed in preclinical models.

In a study involving mice subjected to high-intensity exercise, the administration of Bindarit led to a significant increase in muscle lactate concentration immediately after the exercise period. nih.govnih.gov This accumulation of intracellular lactate is a hallmark of MCT4 inhibition, as the primary route for lactate removal from these cells is blocked. nih.gov Interestingly, in the same study, while muscle lactate was elevated, there was no significant alteration in blood lactate concentrations, highlighting the localized effect of MCT4 inhibition in the muscle tissue. nih.govnih.gov

Treatment Group Effect on Muscle Lactate Concentration (Post-Exercise) Effect on Blood Lactate Concentration (Post-Exercise)
BindaritIncreasedNo significant change
Vehicle (Control)BaselineBaseline

Pharmacological Effects and Preclinical Efficacy of Bindarit

Anti-inflammatory Actions in Experimental Disease Models

Renal Pathologies

Bindarit (B1667084) has demonstrated significant therapeutic potential in various preclinical models of kidney disease, primarily through its anti-inflammatory properties.

In NZB/W mice, a well-established model for lupus nephritis, Bindarit has shown remarkable efficacy in retarding disease progression and improving survival rates. nih.govnih.gov Treatment with Bindarit delayed the onset of proteinuria and retarded the appearance of anti-DNA antibodies. nih.gov Histological analysis of the kidneys revealed that Bindarit significantly limited glomerular hypercellularity, interstitial inflammation, and tubular damage. nih.gov A key finding was the marked increase in renal expression of monocyte chemoattractant protein-1 (MCP-1) mRNA during the progression of nephritis, which was completely prevented by Bindarit treatment. nih.gov

Studies have shown that Bindarit markedly prolongs the life span of NZB/W mice, with a significant difference even when compared to high-dose cyclophosphamide, a standard immunosuppressive agent. nih.gov Notably, Bindarit achieved these effects without preventing the development of autoantibodies, highlighting its non-immunosuppressive mechanism of action. nih.gov The combination of Bindarit with a low dose of methylprednisolone (B1676475) resulted in even more prolonged survival, suggesting its potential as a steroid-sparing agent. nih.gov

Parameter Effect of Bindarit in NZB/W Mice Reference
Survival Significantly prolonged nih.govnih.gov
Proteinuria Onset delayed and severity reduced nih.govnih.gov
Anti-dsDNA Antibodies Appearance retarded nih.gov
Renal Histology Limited glomerular hypercellularity, interstitial inflammation, and tubular damage nih.gov
Renal MCP-1 mRNA Upregulation completely prevented nih.gov

In a rat model of polycystic kidney disease (PKD), Bindarit demonstrated beneficial effects on renal function and structure, although it did not prevent the growth of renal cysts. nih.govscienceopen.comkarger.com The treatment with Bindarit limited the overexpression of MCP-1 protein in the epithelial cells of dilated tubules and cysts, as well as in interstitial inflammatory cells. nih.govscienceopen.com This led to a significant reduction in the excessive renal accumulation of monocytes/macrophages. nih.govscienceopen.com

While kidney and liver cysts were not affected by the treatment, Bindarit significantly reduced the progressive proteinuria characteristic of this disease model. nih.govscienceopen.comkarger.com Furthermore, serum creatinine (B1669602) levels, which were slightly increased in the vehicle-treated rats, were similar to control levels after Bindarit administration. nih.govscienceopen.com These findings suggest that Bindarit could be a valuable complementary therapy to treatments specifically aimed at blocking renal cyst growth. nih.govscienceopen.com

Parameter Effect of Bindarit in PCK Rats Reference
Renal MCP-1 mRNA & Protein Upregulation reduced nih.govscienceopen.comkarger.com
Renal Monocyte/Macrophage Accumulation Lowered by 41% nih.govscienceopen.com
Proteinuria Significantly reduced nih.govscienceopen.com
Serum Creatinine Maintained at levels similar to controls nih.govscienceopen.com
Renal and Liver Cysts Not affected nih.govscienceopen.com

A key mechanism underlying Bindarit's renoprotective effects is its ability to modulate the infiltration of macrophages into the kidney tissue. Macrophage infiltration is a common pathological feature in many human and rodent models of kidney disease, and the degree of infiltration often correlates with the severity of the disease. frontiersin.org In murine lupus nephritis, the prevention of MCP-1 upregulation by Bindarit was associated with a reduction in mononuclear cell infiltration. nih.gov

Similarly, in the rat model of polycystic kidney disease, Bindarit treatment resulted in a 41% reduction in the excessive renal accumulation of monocytes/macrophages. nih.govscienceopen.com This reduction in inflammatory cell infiltration is a direct consequence of the inhibition of MCP-1 synthesis, which is a potent chemoattractant for monocytes and macrophages. nih.gov By limiting the recruitment of these inflammatory cells, Bindarit helps to mitigate the downstream inflammatory cascade and subsequent tissue damage.

Bindarit has been shown to have a direct protective effect on podocytes, the specialized epithelial cells that are crucial for the integrity of the glomerular filtration barrier. nih.govscienceopen.com In the PCK rat model of polycystic kidney disease, the antiproteinuric effect of Bindarit was associated with the restoration of defective nephrin (B609532) expression in podocytes. nih.govscienceopen.com Nephrin is a key structural and signaling protein of the slit diaphragm, the specialized cell-cell junction between adjacent podocyte foot processes. ynu.edu.cnnih.gov

Furthermore, Bindarit treatment limited podocyte foot process effacement, a hallmark of glomerular disease characterized by the flattening and spreading of these delicate structures. nih.govscienceopen.comnih.gov It also ameliorated the slit diaphragm frequency, indicating a preservation of the normal architecture of the filtration barrier. nih.govscienceopen.com In vitro studies using cultured podocytes confirmed that Bindarit could reduce MCP-1 production in response to albumin and inhibit albumin-induced cytoskeletal remodeling and cell migration, further supporting its direct protective effects on podocytes. nih.govscienceopen.com

Podocyte Parameter Effect of Bindarit in PCK Rats Reference
Nephrin Expression Restored defective expression nih.govscienceopen.com
Foot Process Effacement Limited nih.govscienceopen.com
Slit Diaphragm Frequency Ameliorated nih.govscienceopen.com

Systemic Inflammatory and Autoimmune Conditions

The anti-inflammatory properties of Bindarit extend beyond renal pathologies to other systemic inflammatory and autoimmune conditions. Preclinical studies have demonstrated its efficacy in models of autoimmune arthritis and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.govresearchgate.net In rat adjuvant arthritis, Bindarit was shown to selectively reduce chronic inflammation. nih.gov

The efficacy of Bindarit in these diverse models is attributed to its ability to suppress the production of CCL2 (MCP-1), thereby reducing the recruitment of monocytes and macrophages to sites of inflammation. researchgate.net This mechanism of action makes it a promising candidate for the treatment of a variety of inflammatory-based disorders. researchgate.net

Neuroinflammatory Disorders

The role of chemokines, particularly CCL2, is critical in the pathogenesis of neuroinflammatory diseases. Bindarit's ability to inhibit CCL2 synthesis makes it a compound of interest for these conditions.

Bindarit has been shown to modulate the clinical course of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. nih.gov Administration of Bindarit significantly modified the course and severity of clinical EAE, diminished the incidence and onset of the disease, and showed indications of disease reversal. nih.govnih.gov This suggests that Bindarit exerts both preventative and therapeutic actions in this model of neuroinflammation. nih.gov The therapeutic effects are associated with its ability to suppress the expression of CCL2 in the central nervous system. nih.gov

Effect of Bindarit on Clinical Parameters of EAE
Parameter Observation
Disease SeveritySignificantly modified and attenuated peak disease. nih.gov
Disease IncidenceReduced. nih.gov
Disease OnsetConsiderably delayed. nih.gov
Disease CourseShowed signs of promoting disease recovery and reversal. nih.gov

Bindarit has demonstrated the ability to suppress the expression of the chemokine CCL2 in the primary cell types of the neurovascular unit, which are key sources of this chemokine during neuroinflammation. nih.gov

Astrocytes: In cultured murine astrocytes, Bindarit was shown to reduce both the transcription and release of CCL2. nih.govnih.gov

Microglia: Studies on cultured murine microglia revealed that Bindarit suppresses basal CCL2 mRNA levels in both a dose- and time-dependent manner. A significant reduction of nearly 75% was observed at the lowest dose tested (50 μM for 4 hours), with further reductions at higher concentrations. nih.gov

Brain Microvascular Endothelial Cells (BMEC): Bindarit also effectively repressed CCL2 expression in cultured murine BMECs. nih.gov

This collective suppression of CCL2 from the three main cellular sources within the neurovascular unit highlights a key mechanism for Bindarit's potential in treating neuroinflammatory conditions. nih.gov

The efficacy of Bindarit in suppressing chemokine induction has been confirmed in vivo. In a model where neuroinflammation is induced by peripheral injection of lipopolysaccharide (LPS), pretreatment with Bindarit effectively blocked the significant upregulation of CCL2 mRNA in both the brain and the spinal cord. nih.gov This induction was inhibited by 92% in the brain and 86% in the spinal cord, demonstrating a potent antagonistic effect on CNS chemokine expression in vivo. nih.gov This in vivo activity complements the findings from cell culture studies and further supports the therapeutic potential of Bindarit in diseases driven by CNS inflammation. nih.gov

Viral-Induced Inflammatory Responses

Bindarit has demonstrated significant efficacy in preclinical models of viral infections, primarily by targeting the host's inflammatory response, which is often a major contributor to the pathology of these diseases. Its mechanism largely revolves around the selective inhibition of monocyte chemotactic proteins (MCPs), which are crucial for recruiting inflammatory cells to the site of infection. scispace.comnih.gov

Mitigation of Pathological Manifestations in Chikungunya Virus (CHIKV) Infection Models

Chikungunya virus (CHIKV) is known for causing severe, often debilitating, arthritis and myositis. scispace.comoup.com Studies in mouse models of CHIKV infection have shown that the virus induces a dramatic increase in inflammatory mediators, including tumor necrosis factor-α, interferon-γ, and notably, monocyte chemotactic protein-1 (MCP-1/CCL2). oup.comnih.gov Elevated MCP-1 levels have also been observed in the serum of human patients with CHIKV-induced polyarthralgia and polyarthritis. oup.comucr.edu

Treatment with Bindarit in these models has been shown to protect against the inflammation of joint and skeletal muscle tissues. scispace.com Histological analysis of tissues from Bindarit-treated, CHIKV-infected mice revealed a marked reduction in inflammatory infiltrate in both synovial tissue and skeletal muscle compared to untreated controls. scispace.comoup.com This therapeutic effect is directly linked to Bindarit's ability to inhibit the production of MCPs, thereby reducing the influx of inflammatory cells that cause tissue damage. scispace.comnih.gov In Bindarit-treated mice, extensive disruption of striated muscle fibers seen in untreated infected mice was absent. scispace.com

Attenuation of Joint Inflammation and Bone Loss in Viral Arthritis Models

The inflammatory response in viral arthritis, such as that caused by CHIKV, can lead to significant joint pathology, including bone loss. nih.gov Preclinical research has identified a crucial role for MCPs in promoting CHIKV-induced osteoclastogenesis (the formation of bone-resorbing cells) and subsequent bone loss. nih.govnih.gov CHIKV infection in mice leads to reduced bone volume, an effect associated with a significant increase in the ratio of receptor activator of nuclear factor-κB ligand (RANKL) to its decoy receptor, osteoprotegerin (OPG). nih.govasm.org An elevated RANKL/OPG ratio promotes the formation and activity of osteoclasts. nih.gov

Bindarit treatment has been shown to effectively counter these effects. In CHIKV-infected mice, Bindarit significantly ameliorated acute joint swelling. nih.gov Furthermore, it prevented the virus-induced increase in the RANKL/OPG ratio, thereby inhibiting osteoclastogenesis and protecting against bone loss. nih.gov This protective effect is attributed to Bindarit's suppression of MCPs (including CCL2, CCL7, and CCL8), which in turn dampens the recruitment of monocytic osteoclast precursor cells to the joints. nih.govnih.gov

Table 1: Effects of Bindarit in Viral-Induced Inflammation Models
ModelKey Pathological FeatureEffect of BindaritMechanism of Action
Chikungunya Virus (CHIKV) Mouse ModelJoint and Muscle Inflammation (Arthritis and Myositis)Reduced inflammatory infiltrate in synovial tissue and skeletal muscle. scispace.comoup.comInhibition of Monocyte Chemotactic Protein-1 (MCP-1/CCL2) synthesis. scispace.comoup.com
Chikungunya Virus (CHIKV) Mouse ModelBone LossPrevented reduction in bone volume and damage in the tibial epiphysis. nih.govSuppressed disruption of the RANKL/OPG ratio, inhibiting osteoclastogenesis. nih.gov
Viral Arthritis Model (CHIKV)Acute Joint SwellingSignificant amelioration of swelling. nih.govReduced influx of inflammatory cells by inhibiting MCPs (CCL2, CCL7, CCL8). nih.gov

Anti-proliferative and Anti-fibrotic Effects

Beyond its anti-inflammatory properties, Bindarit exhibits anti-proliferative and anti-fibrotic effects, particularly through its influence on vascular smooth muscle cells (VSMCs).

Vascular Smooth Muscle Cell (VSMC) Modulation

The proliferation and migration of VSMCs are critical events in the development of intimal hyperplasia, a key process in vascular restenosis following injury. plos.org Bindarit has been shown to directly modulate VSMC behavior, contributing to its efficacy in vascular injury models. nih.gov

In vitro studies have demonstrated that Bindarit can directly inhibit key processes involved in the activation of VSMCs. nih.gov It has been shown to significantly reduce VSMC proliferation induced by mitogens like platelet-derived growth factor (PDGF-BB). nih.gov In one study, Bindarit inhibited PDGF-BB-induced rat VSMC proliferation by 27% at a concentration of 100 µM and 42% at 300 µM. nih.gov

Similarly, Bindarit effectively curtails the migration and invasion of VSMCs. plos.orgnih.gov Research on human coronary artery smooth muscle cells (CASMCs) showed that Bindarit significantly inhibited chemotactic migration by 30% and 55% at concentrations of 100 µM and 300 µM, respectively. plos.org At 300 µM, it also reduced CASMC invasion through a matrix barrier by 50%. plos.org This is significant as VSMC migration into the intimal layer of a blood vessel is a crucial step in neointimal formation. plos.org Furthermore, Bindarit has been observed to induce a more differentiated, contractile state in VSMCs, moving them away from the proliferative, synthetic phenotype associated with vascular disease. plos.orgnih.gov

The modulatory effects of Bindarit on VSMCs translate into significant efficacy in animal models of vascular injury. nih.gov Neointimal formation, the thickening of the innermost layer of a blood vessel, is a primary contributor to restenosis after procedures like angioplasty. nih.gov

In a rat carotid artery balloon angioplasty model, treatment with Bindarit resulted in a 39% reduction in neointima formation. nih.gov This was accompanied by a significant decrease in the number of proliferating cells within the vessel wall. nih.gov Similar positive outcomes were observed in a wire-induced carotid injury model in hypercholesterolemic mice, where Bindarit administration led to a 47% inhibition of neointima formation. nih.govnih.gov Analysis of the neointimal lesions in these mice showed that Bindarit treatment reduced the relative content of macrophages by 66% and the number of VSMCs by 30%. nih.gov These effects were consistently associated with the inhibition of MCP-1 production both systemically and locally within the injured arteries. nih.gov

Table 2: Effects of Bindarit on Vascular Smooth Muscle Cells and Neointimal Formation
Model/AssayParameter MeasuredObserved Effect of BindaritAssociated Finding
Rat VSMC Proliferation AssayInhibition of PDGF-BB-induced proliferationUp to 42% reduction. nih.govDirect effect on VSMCs.
Human CASMC Migration AssayInhibition of chemotactic migrationUp to 55% reduction. plos.orgInhibition of MCP-1 and MCP-3 production. plos.org
Rat Carotid Artery Balloon AngioplastyNeointima formation39% reduction. nih.govReduced number of proliferating cells. nih.gov
Mouse Wire-Induced Carotid InjuryNeointima formation47% inhibition. nih.govReduced macrophage (66%) and VSMC (30%) content in lesions. nih.gov
Regulation of VSMC Phenotypic Switching and Contractile Protein Expression

Bindarit has been shown to play a significant role in regulating the phenotypic switching of vascular smooth muscle cells (VSMCs), a critical process in the development of vascular diseases such as atherosclerosis and restenosis. plos.org Under pathological conditions, VSMCs can switch from a quiescent, contractile phenotype to a synthetic, proliferative state. Research indicates that Bindarit promotes the differentiated, contractile state of VSMCs. plos.orgnih.gov

In in vitro studies using human coronary artery smooth muscle cells (CASMCs), Bindarit was found to modulate the expression of key contractile proteins. nih.gov When these cells were stimulated with tumor necrosis factor-alpha (TNF-α) or fetal bovine serum (FBS) to induce a synthetic phenotype, treatment with Bindarit led to a significant reduction in the expression of the embryonic form of smooth muscle myosin heavy chain (SMemb), a marker of dedifferentiated VSMCs. researchgate.net Concurrently, Bindarit increased the expression of proteins characteristic of the mature, contractile phenotype, namely smooth muscle α-actin (α-SMA) and calponin. plos.orgnih.gov This effect was observed in a concentration-dependent manner. researchgate.net

These findings from cell culture experiments were corroborated by in vivo studies. In a rat carotid balloon angioplasty model, an experimental procedure that induces vascular injury and subsequent neointimal formation, oral administration of Bindarit was shown to influence the expression of these same contractile proteins within the arterial wall. plos.orgnih.gov The treatment resulted in a significant decrease in the expression of SMemb and a corresponding increase in the levels of α-SMA and calponin in the injured carotid arteries. plos.org This modulation of contractile protein expression was associated with the inhibition of neointimal formation, suggesting that Bindarit's ability to maintain a differentiated VSMC phenotype contributes to its protective effects in vascular injury models. plos.orgnih.gov

The table below summarizes the effects of Bindarit on VSMC contractile protein expression in both in vitro and in vivo models.

Model SystemStimulus/Injury ModelMarker ProteinEffect of BindaritReference
Human Coronary Artery Smooth Muscle Cells (in vitro)TNF-α or FBSSMemb↓ Decreased researchgate.net
Smooth Muscle α-actin↑ Increased plos.org
Calponin↑ Increased plos.org
Rat Carotid Artery (in vivo)Balloon AngioplastySMemb↓ Decreased plos.org
Smooth Muscle α-actin↑ Increased plos.org
Calponin↑ Increased plos.org

Oncological Contexts

In the context of oncology, Bindarit has demonstrated potential in modulating key processes of cancer progression, specifically cell proliferation and migration. In vitro studies have shown that Bindarit can affect these behaviors in various cancer cell lines. nih.gov The mechanisms underlying these effects appear to be linked to the inhibition of specific signaling pathways that are crucial for cancer cell growth and motility. nih.gov

Research has indicated that Bindarit's anti-proliferative and anti-migratory effects may be mediated through the negative regulation of the Transforming Growth Factor-beta (TGF-β) and AKT signaling pathways. nih.gov Both of these pathways are well-established promoters of cell growth, survival, and motility in numerous types of cancer. Furthermore, Bindarit has been found to impair the NF-κB signaling pathway by enhancing the expression of its inhibitor, IκBα. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses that are often co-opted by cancer cells to promote their survival and dissemination.

The in vitro observations of Bindarit's effects on cancer cells have been extended to preclinical in vivo models, particularly xenograft studies involving breast and prostate cancer. nih.gov In these models, where human tumor cells are implanted into immunodeficient mice, administration of Bindarit has been shown to impair local tumorigenesis and metastatic disease. nih.gov

A key aspect of Bindarit's anti-tumor activity in these models is its impact on the tumor microenvironment, specifically the recruitment of immune cells like macrophages. nih.gov Tumors often recruit and re-educate macrophages to become tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis. nih.govfrontiersin.org Bindarit treatment has been found to significantly decrease the infiltration of TAMs and myeloid-derived suppressor cells (MDSCs) into the primary tumors in a murine breast cancer model. nih.gov This reduction in pro-tumoral immune cell infiltration is consistent with Bindarit's known function as an inhibitor of the synthesis of monocyte chemotactic protein-1 (MCP-1/CCL2), a key chemokine responsible for recruiting monocytes (the precursors to macrophages) to sites of inflammation and to tumors. nih.govnih.gov

In a transgenic mouse model of breast cancer, long-term treatment with Bindarit led to a significant reduction in tumor multiplicity, although it did not affect the size of individual tumors. nih.gov This effect was associated with a decreased expression of MCP-1 and other inflammatory mediators and macrophage markers within the tumor tissue. nih.gov

The table below summarizes the findings from key xenograft and transgenic mouse model studies on Bindarit.

Cancer TypeAnimal ModelKey FindingsReference
Prostate CancerPC-3M-Luc2 XenograftImpaired metastatic disease nih.gov
Breast Cancer4T1-Luc SyngeneicImpaired local tumorigenesis, significantly decreased infiltration of TAMs and MDSCs nih.gov
Breast CancerC3(1)/SV40Tag TransgenicReduced tumor multiplicity, decreased tumor mRNA expression of MCP-1 nih.gov

Currently, there is a lack of publicly available scientific literature that specifically investigates the influence of Bindarit on the sensitivity of cancer cell lines to conventional chemotherapeutic agents such as doxorubicin, paclitaxel, or cisplatin. While the compound has demonstrated anti-tumor effects through the modulation of the tumor microenvironment and direct effects on cancer cell proliferation and migration, its potential role as a chemosensitizing agent has not yet been reported in peer-reviewed studies. nih.govnih.gov Therefore, no definitive statements can be made regarding its ability to enhance the efficacy of standard chemotherapy drugs in specific cancer cell lines.

Advanced Research Methodologies and Experimental Models in Bindarit Studies

In Vitro Cellular Systems and Assays

In vitro studies utilizing leukocyte and macrophage cell lines, as well as primary cultures, have been fundamental in understanding the anti-inflammatory properties of Bindarit (B1667084). Research has frequently employed models such as the mouse leukemic monocyte-macrophage cell line and primary bone marrow-derived macrophages (BMDM) to investigate the compound's effects on inflammatory cytokine production. In these models, Bindarit has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-12β/p40 (IL-12β/p40) at the mRNA level nih.gov.

Further investigations have utilized human monocytic cell lines, such as Mono Mac 6 (MM-6), to explore the immunomodulatory activity of Bindarit. In LPS-stimulated MM-6 cells, Bindarit has been observed to significantly reduce the levels of Interleukin-8 (IL-8) and MCP-1 in cell supernatants researchgate.net. These studies often involve treating the cells with a stimulant like LPS in the presence or absence of Bindarit, followed by the measurement of cytokine levels using techniques like AlphaLISA researchgate.net.

Primary cultures of human monocytes have also been a valuable tool. It has been demonstrated that the concentrations of Bindarit used in in vitro experiments are effective at inhibiting MCP-1 synthesis in these cells nih.gov. Additionally, studies on isolated periodontal macrophages and blood monocytes have shown that pretreatment with Bindarit can suppress the LPS-induced release of pro-inflammatory cytokines nih.gov.

Table 1: Effect of Bindarit on Cytokine Production in Leukocyte and Macrophage Models

Cell Model Stimulant Cytokines Measured Observed Effect of Bindarit Reference
Mouse leukaemic monocyte-macrophage cell line LPS MCP-1, IL-12β/p40 Inhibition of mRNA expression nih.gov
Bone marrow-derived macrophages (BMDM) LPS MCP-1, IL-12β/p40 Inhibition of mRNA expression nih.gov
Mono Mac 6 (MM-6) human monocytic cells LPS IL-8, MCP-1 Reduction of protein levels in supernatant researchgate.net
Primary human monocytes - MCP-1 Inhibition of synthesis nih.gov
Isolated periodontal macrophages and blood monocytes LPS Pro-inflammatory cytokines Suppression of release nih.gov

The potential of Bindarit in the context of kidney disease has been explored using in vitro models of renal cells, specifically podocytes. These specialized cells are a critical component of the glomerular filtration barrier. In one key study, cultured murine podocytes were exposed to albumin to mimic conditions of proteinuria scienceopen.comnih.govsemanticscholar.org. This experimental setup was used to investigate the effects of Bindarit on podocyte behavior.

The research demonstrated that in response to albumin, cultured podocytes increase their production of MCP-1 scienceopen.comnih.govsemanticscholar.org. Treatment with Bindarit was found to effectively reduce this albumin-induced MCP-1 production scienceopen.comnih.govsemanticscholar.org. Furthermore, the study showed that Bindarit could inhibit the cytoskeletal remodeling and migration of podocytes that is typically induced by albumin exposure scienceopen.comnih.govsemanticscholar.org. These findings highlight the direct effects of Bindarit on podocyte pathophysiology in an in vitro setting.

Table 2: Effects of Bindarit on Murine Podocytes in an In Vitro Model of Proteinuria

Experimental Condition Parameter Measured Effect of Bindarit Reference
Murine podocytes exposed to albumin MCP-1 production Reduction scienceopen.comnih.govsemanticscholar.org
Murine podocytes exposed to albumin Cytoskeletal remodeling Inhibition scienceopen.comnih.govsemanticscholar.org
Murine podocytes exposed to albumin Cell migration Inhibition scienceopen.comnih.govsemanticscholar.org

The effects of Bindarit on vascular cells have been extensively studied using in vitro models of both smooth muscle and endothelial cells, providing insights into its potential role in vascular pathologies.

Smooth Muscle Cells: Research on human coronary artery smooth muscle cells (CASMCs) has shown that Bindarit can influence their proliferation, migration, and phenotypic switching nih.govplos.org. In these studies, CASMCs were stimulated with tumor necrosis factor-α (TNF-α) or fetal bovine serum (FBS) to induce a pro-inflammatory and proliferative state nih.govplos.org. Bindarit treatment was found to inhibit the proliferation and migration of these cells nih.govplos.org. It also modulated the expression of contractile proteins, indicating an effect on the phenotypic state of the smooth muscle cells nih.govplos.org. Furthermore, Bindarit was shown to reduce the production of MCP-1 and MCP-3 in stimulated CASMCs nih.govplos.org. Similar inhibitory effects on proliferation and migration were observed in studies using rat vascular smooth muscle cells (VSMCs) nih.gov.

Endothelial Cells: The impact of Bindarit on endothelial cells has been investigated using models such as human pulmonary microvascular endothelial cells (hPMVECs). In one study, hPMVECs were stimulated with angiotensin II (AngII) to induce an inflammatory response. This stimulation led to an overexpression of MCP-1, which was significantly inhibited by Bindarit spandidos-publications.com. The mechanism of this inhibition was linked to the downregulation of the classical nuclear factor-κB (NF-κB) pathway spandidos-publications.com. Additionally, it has been noted that the concentrations of Bindarit used in in vitro experiments are effective at inhibiting MCP-1 synthesis in human umbilical vein endothelial cells (HUVECs) nih.gov.

Table 3: In Vitro Effects of Bindarit on Vascular Cell Models

Cell Type Stimulant Key Findings with Bindarit Treatment Reference
Human Coronary Artery Smooth Muscle Cells (CASMCs) TNF-α, FBS Inhibition of proliferation and migration; Modulation of contractile proteins; Reduction of MCP-1 and MCP-3 production nih.govplos.org
Rat Vascular Smooth Muscle Cells (VSMCs) - Reduction of proliferation and migration nih.gov
Human Pulmonary Microvascular Endothelial Cells (hPMVECs) Angiotensin II Inhibition of MCP-1 overexpression via NF-κB pathway downregulation spandidos-publications.com
Human Umbilical Vein Endothelial Cells (HUVECs) - Inhibition of MCP-1 synthesis nih.gov

The potential of Bindarit to modulate neuroinflammation has been investigated using in vitro models of key central nervous system (CNS) cells, including astrocytes, microglia, and brain microvascular endothelial cells (BMECs). These cells are crucial components of the neurovascular unit and are significant sources of the chemokine CCL2 (also known as MCP-1) during neuroinflammatory processes.

In a notable study, cultured murine astrocytes, microglia, and BMECs were utilized to examine the direct effects of Bindarit on CCL2 expression. The findings demonstrated that Bindarit repressed the expression of CCL2 in all three cell types researchgate.netresearchgate.net. The study also explored the impact of Bindarit on cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. Pre-treatment with Bindarit was shown to antagonize the upregulated expression of CCL2 induced by LPS in these neural and glial cell models researchgate.net. These results suggest that Bindarit can directly target the cellular sources of CCL2 within the CNS, thereby potentially mitigating neuroinflammatory responses.

Table 4: Effect of Bindarit on CCL2 Expression in Neural and Glial Cell Models

Cell Model Experimental Condition Observed Effect of Bindarit on CCL2 Expression Reference
Cultured Murine Astrocytes Basal and LPS-stimulated Repression and antagonism of upregulation researchgate.net
Cultured Murine Microglia Basal and LPS-stimulated Repression and antagonism of upregulation researchgate.net
Cultured Murine Brain Microvascular Endothelial Cells (BMECs) Basal Repression researchgate.net

The potential anti-tumorigenic properties of Bindarit have been explored through in vitro studies on various cancer cell lines, with a focus on its ability to modulate cell proliferation and migration. These studies have provided insights into the compound's mechanisms of action in oncological contexts.

In research involving prostate and breast cancer models, Bindarit has been shown to influence cancer cell behavior. Specifically, in vitro experiments have demonstrated that Bindarit can modulate the proliferation and migration of these cancer cells nih.gov. The proposed mechanisms for these effects involve the negative regulation of the Transforming Growth Factor-β (TGF-β) and protein kinase B (AKT) signaling pathways nih.gov. Furthermore, Bindarit has been observed to impair the NF-κB signaling pathway by enhancing the expression of its inhibitor, IκB-α nih.gov.

The specific cell lines used in these in vivo studies, which have corresponding in vitro investigations, include PC-3M-Luc2 for prostate cancer and 4T1-Luc for murine breast cancer nih.gov. While the primary focus of some published work is on in vivo outcomes, the foundation of these studies lies in the observed in vitro modulation of cancer cell proliferation and migration by Bindarit nih.gov.

Table 5: In Vitro Effects of Bindarit on Cancer Cell Lines

Cancer Type Cell Line (as referenced in in vivo studies with in vitro correlates) Investigated Processes Proposed Mechanisms of Action Reference
Prostate Cancer PC-3M-Luc2 Proliferation, Migration Negative regulation of TGF-β and AKT signaling; Impairment of NF-κB signaling nih.gov
Breast Cancer 4T1-Luc (murine) Proliferation, Migration Negative regulation of TGF-β and AKT signaling; Impairment of NF-κB signaling nih.gov

The influence of Bindarit on bone metabolism has been investigated using in vitro models of osteoblasts, the cells responsible for bone formation. These studies have aimed to determine whether Bindarit has a direct effect on the process of osteogenesis.

Table 6: In Vitro Effect of Bindarit on Osteoblast Mineralization

Cell Model Experimental Condition Parameter Measured Observed Effect of Bindarit Reference
Osteoblasts Osteogenic differentiation cocktail Mineralization No direct inhibition nih.gov

Techniques for Cell Proliferation, Migration, and Invasion Assays

The anti-inflammatory and anti-tumorigenic properties of Bindarit have been partly attributed to its ability to modulate cell proliferation, migration, and invasion. Several in vitro assays are instrumental in quantifying these effects.

Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. In studies involving vascular smooth muscle cells (VSMCs), the MTT assay has been employed to demonstrate that Bindarit can reduce proliferation stimulated by growth factors. nih.gov Direct cell counting, often performed using a hemocytometer or automated cell counters, provides a more direct measure of cell number and has corroborated the anti-proliferative effects of Bindarit. youtube.com

Migration and Invasion Assays: The Boyden chamber assay, or Transwell migration assay, is a widely used method to study cell migration. nih.gov In this assay, cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified, typically by staining and microscopy. nih.gov This technique has been utilized to show that Bindarit inhibits the chemotactic migration of VSMCs. nih.gov

For invasion assays, the porous membrane of the Transwell insert is coated with a layer of extracellular matrix (ECM) gel, such as Matrigel®. nih.gov This setup mimics the in vivo environment, requiring cells to degrade the ECM barrier to move towards the chemoattractant. Gel zymography can be used in conjunction with these assays to assess the activity of matrix metalloproteinases (MMPs), enzymes crucial for ECM degradation. Studies have shown that Bindarit can reduce the activity of MMP-2 and MMP-9 in coronary artery smooth muscle cells, thereby inhibiting their invasive potential. youtube.com Real-time cell analysis systems, such as the IncuCyte® system, offer a more dynamic view of these processes by capturing images of migrating or invading cells over time, allowing for kinetic analysis. springernature.com

Reporter Gene Assays for Promoter Activity Studies

To understand how Bindarit affects gene expression at the transcriptional level, reporter gene assays are employed. These assays are crucial for studying the activity of specific gene promoters.

The most common type of reporter gene assay is the luciferase assay. nih.govresearchgate.netmdpi.com In this system, the promoter region of a gene of interest is cloned into a plasmid vector upstream of a reporter gene, such as the firefly luciferase gene. nih.gov This construct is then transfected into cells. The luciferase enzyme produces light in the presence of its substrate, luciferin, and the amount of light emitted is proportional to the activity of the promoter. nih.gov By treating the transfected cells with Bindarit, researchers can determine if the compound enhances or suppresses the promoter activity of the target gene. To control for variations in transfection efficiency, a second reporter vector, often expressing Renilla luciferase under the control of a constitutive promoter, is co-transfected. mdpi.com The activity of the experimental reporter (firefly luciferase) is then normalized to the activity of the control reporter (Renilla luciferase). nih.gov This dual-luciferase system provides a robust method for assessing the specific effects of Bindarit on gene transcription.

While direct studies utilizing reporter gene assays to investigate Bindarit's effect on specific promoters are not extensively detailed in the provided search results, this methodology is fundamental to confirming the transcriptional regulation of genes like CCL2, a known target of Bindarit.

RNA Interference and Gene Editing Approaches in Cellular Systems

RNA interference (RNAi) and gene editing technologies like CRISPR/Cas9 are powerful tools for dissecting the specific roles of genes in the mechanism of action of a drug.

RNAi is a natural process of gene silencing that can be harnessed experimentally to downregulate the expression of a specific gene. nih.govnih.gov This is typically achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) into cells. nih.govthermofisher.com siRNAs are short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave the target messenger RNA (mRNA), leading to its degradation and reduced protein expression. youtube.com shRNAs are expressed from a vector and are processed by the cell's machinery into siRNAs. nih.govthermofisher.com In the context of Bindarit research, RNAi could be used to knock down the expression of genes believed to be targets of Bindarit, such as CCL2, to mimic the effects of the drug and confirm its mechanism of action.

CRISPR/Cas9 is a revolutionary gene-editing tool that allows for the precise modification of DNA sequences in living cells. nih.govnih.gov The system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic location, where it creates a double-strand break in the DNA. This break can be repaired by the cell in a way that disrupts the gene (knockout) or, if a template is provided, can be used to introduce specific changes to the gene sequence (knock-in). A modified version of this system, known as CRISPR activation (CRISPRa), uses a deactivated Cas9 fused to a transcriptional activator to enhance the expression of a target gene. These technologies could be applied in Bindarit studies to create cell lines with a knockout of a target gene to investigate if the drug's effects are dependent on that gene. Conversely, CRISPRa could be used to overexpress a target gene to see if it can rescue the effects of Bindarit treatment.

In Vivo Animal Models of Disease

To evaluate the therapeutic potential of Bindarit in a more complex biological system, a variety of in vivo animal models of human diseases have been utilized. These models are essential for assessing the efficacy, and pharmacokinetic and pharmacodynamic properties of the compound.

Rodent Models of Renal Diseases (e.g., Polycystic Kidney Disease, Lupus Nephritis)

Bindarit has shown promise in the treatment of renal diseases, and its effects have been extensively studied in relevant rodent models.

Polycystic Kidney Disease (PKD): The PCK rat is an established model for autosomal recessive polycystic kidney disease. In this model, treatment with Bindarit has been shown to limit interstitial inflammation and renal dysfunction, as well as reduce proteinuria. researchgate.netnih.gov While Bindarit did not prevent the growth of renal cysts, it did reduce the upregulation of MCP-1 mRNA in the kidney and lowered the excessive accumulation of monocytes/macrophages by 41%. researchgate.netnih.gov Furthermore, Bindarit treatment was associated with the restoration of nephrin (B609532) expression in podocytes. researchgate.netnih.gov

Lupus Nephritis: Murine models of systemic lupus erythematosus (SLE), such as the NZB/W F1 mouse, spontaneously develop an autoimmune disease that closely resembles human lupus, including the development of lupus nephritis. nih.govnih.gov Studies using this model have demonstrated that Bindarit can retard the progression of renal disease and prolong survival. nih.gov Specifically, Bindarit delayed the onset of proteinuria, protected against renal function impairment, and limited glomerular hypercellularity, interstitial inflammation, and tubular damage. nih.gov These beneficial effects were associated with the prevention of MCP-1 upregulation in the kidneys. nih.gov

Table 1: Effects of Bindarit in Rodent Models of Renal Disease

Disease Model Animal Strain Key Findings with Bindarit Treatment
Polycystic Kidney Disease PCK Rat Reduced interstitial inflammation and renal dysfunction; Decreased proteinuria; Lowered renal MCP-1 mRNA and macrophage accumulation. researchgate.netnih.gov

Murine and Rodent Models of Autoimmune and Systemic Inflammation (e.g., Arthritis, Pancreatitis, Colitis)

The anti-inflammatory properties of Bindarit have been evaluated in several murine and rodent models of autoimmune and systemic inflammatory diseases.

Arthritis: Adjuvant-induced arthritis in rats is a widely used model for rheumatoid arthritis. Therapeutic treatment with Bindarit in this model resulted in a significant inhibition of paw inflammation, as well as amelioration of radiological alterations and histological joint damage. In a mouse model of acute chikungunya virus-induced arthritis and myositis, Bindarit treatment ameliorated the disease, with histological analysis showing a reduction in inflammatory infiltrate in muscle and joint tissues.

Pancreatitis: Acute pancreatitis can be induced in mice by hyperstimulation with caerulein. mdpi.com In this model, both prophylactic and therapeutic treatment with Bindarit significantly reduced pancreatic levels of MCP-1. mdpi.com This was accompanied by protection against the development of acute pancreatitis, as evidenced by attenuated hyperamylasemia, reduced neutrophil sequestration in the pancreas, and decreased pancreatic acinar cell injury and necrosis. mdpi.com

Colitis: Trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice is a common model for inflammatory bowel disease. Treatment with Bindarit in this model reduced the clinical and histopathological severity of colitis. These effects were associated with a significant inhibition of MCP-1 levels and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, in colon extracts.

Table 2: Effects of Bindarit in Murine and Rodent Models of Autoimmune and Systemic Inflammation

Disease Model Animal Strain/Induction Method Key Findings with Bindarit Treatment
Arthritis Rat (Adjuvant-induced) Inhibition of paw inflammation; Amelioration of radiological and histological joint damage.
Arthritis Mouse (Chikungunya virus-induced) Ameliorated disease severity; Reduced inflammatory infiltrate in muscle and joint tissues.
Pancreatitis Mouse (Caerulein-induced) Reduced pancreatic MCP-1 levels; Attenuated hyperamylasemia and neutrophil sequestration; Decreased pancreatic acinar cell injury. mdpi.com

Experimental Models of Neuroinflammation (e.g., EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human neuroinflammatory disease multiple sclerosis (MS). nih.gov Studies utilizing this model have been instrumental in evaluating the therapeutic potential of Bindarit in neuroinflammation. In EAE models, Bindarit has been shown to therapeutically modify the course of the disease by delaying onset, reducing incidence and severity, and showing signs of disease reversal. nih.govnih.gov This efficacy is linked to its primary mechanism of action: the suppression of the chemokine CCL2 (formerly known as Monocyte Chemotactic Protein-1 or MCP-1). nih.gov

Research has demonstrated that Bindarit effectively suppresses CCL2 expression within the central nervous system. In mice with EAE, treatment was associated with a significant reduction of CCL2 mRNA in both brain microvessel and parenchymal fractions. nih.gov The compound targets key cells of the neurovascular unit—astrocytes, microglia, and brain microvascular endothelial cells—which are major sources of CCL2 during neuroinflammation. nih.govnih.gov By inhibiting CCL2 synthesis in these cells, Bindarit mitigates the inflammatory cascade that drives the pathology of EAE. nih.gov The effects of Bindarit in EAE models highlight the potential of selectively targeting CCL2 as a therapeutic strategy for neuroinflammatory conditions. nih.govresearchgate.net

Experimental ModelKey FindingsMeasured OutcomesReferences
Experimental Autoimmune Encephalomyelitis (EAE) in MiceDelayed disease onset, reduced incidence and severity of clinical symptoms.Clinical EAE score, CCL2 mRNA levels in brain and spinal cord. nih.govnih.gov
Lipopolysaccharide (LPS)-induced Neuroinflammation in MiceBlocked LPS-induced CCL2 expression in the brain and spinal cord.CCL2 mRNA and protein levels. nih.gov

Animal Models of Vascular Injury and Restenosis (e.g., Balloon Angioplasty, Coronary Stent Models)

Bindarit's efficacy in mitigating vascular injury and restenosis has been evaluated in several preclinical models. These models mimic the pathological processes that occur after procedures like angioplasty and stenting. In a rat carotid artery balloon angioplasty model, Bindarit treatment significantly reduced the formation of neointima—the primary cause of restenosis—by 39% without negatively affecting the re-endothelialization process. nih.govnih.gov This was associated with a decrease in the number of proliferating cells in the vessel wall and reduced levels of MCP-1/CCL2 in both the serum and the injured artery. nih.govnih.gov

The compound's effects were also tested in a wire-induced carotid injury model in hypercholesterolemic apolipoprotein E-deficient (apoE−/−) mice, which represents a more complex inflammatory environment. nih.gov In this model, Bindarit administration led to a 47% inhibition of neointima formation. nih.gov Analysis of the cellular composition of the lesions showed that Bindarit reduced the relative content of macrophages by 66% and the number of vascular smooth muscle cells (VSMCs) by 30%. nih.gov These findings suggest that Bindarit acts by inhibiting both VSMC proliferation and migration, as well as by reducing macrophage infiltration into the injured area. nih.gov

Further studies in a porcine coronary stent model, a large animal model with high clinical relevance, confirmed these findings. Oral administration of Bindarit resulted in a significant reduction in neointimal area, neointimal thickness, and percent area stenosis compared to a placebo group. ahajournals.org The treatment also lowered the inflammatory score around the stent struts and was associated with a reduction in plasma MCP-1 levels. ahajournals.org These results collectively demonstrate that Bindarit effectively reduces in-stent restenosis and neointima formation across different animal models of vascular injury. nih.govahajournals.org

Experimental ModelKey FindingsMeasured OutcomesReferences
Rat Carotid Artery Balloon Angioplasty39% reduction in neointima formation; reduced VSMC proliferation.Neointimal area, number of proliferating cells, serum and tissue MCP-1 levels. nih.govnih.gov
Wire-induced Carotid Injury in ApoE−/− Mice47% inhibition of neointima formation; 66% reduction in macrophage content.Neointimal area, cellular composition (macrophages, VSMCs). nih.govnih.gov
Porcine Coronary Stent ModelSignificant reduction in neointimal area, thickness, and stenosis.Morphometric assessment of stent sections, plasma MCP-1 levels, inflammatory score. ahajournals.org

Xenograft and Syngeneic Animal Models of Oncological Progression

Bindarit has been investigated for its anti-tumor effects using both xenograft and syngeneic animal models, which are crucial for studying cancer progression and the role of the immune system. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are used to assess a drug's direct effect on tumor growth. pharmalegacy.come-crt.org In a prostate cancer xenograft model, where human PC-3M-Luc2 cells were injected into mice, Bindarit administration impaired the development of metastatic disease. nih.gov

Syngeneic models utilize tumor cells derived from the same inbred strain of mice, allowing the study of therapies in the context of a fully competent immune system. pharmalegacy.comcriver.com In a syngeneic model of breast cancer using 4T1-Luc murine breast cancer cells, Bindarit treatment impaired local tumorigenesis. nih.gov A key finding in this model was that Bindarit significantly decreased the infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells within the primary tumors. nih.gov Similarly, in the C3(1)/SV40Tag transgenic mouse model of breast cancer, long-term Bindarit treatment reduced tumor multiplicity. nih.gov This effect was linked to the attenuated expression of MCP-1 and other inflammatory mediators and macrophage markers within the tumor tissue, rather than changes in systemic plasma levels of MCP-1. nih.gov These studies suggest that Bindarit's anti-cancer activity is mediated, at least in part, by modulating the inflammatory tumor microenvironment and reducing the recruitment of pro-tumoral immune cells like TAMs. nih.govnih.gov

Model TypeSpecific ModelKey FindingsReferences
XenograftProstate Cancer (PC-3M-Luc2 cells)Impaired metastatic disease progression. nih.gov
SyngeneicBreast Cancer (4T1-Luc cells)Impaired local tumorigenesis; decreased infiltration of TAMs and myeloid-derived suppressor cells. nih.gov
TransgenicBreast Cancer (C3(1)/SV40Tag mice)Reduced tumor multiplicity; attenuated expression of MCP-1 and macrophage markers in tumor tissue. nih.gov

Infectious Disease Models (e.g., Chikungunya Virus Infection)

The utility of Bindarit has been explored in mouse models of Chikungunya virus (CHIKV) infection, an alphavirus that causes debilitating arthritis, myositis, and arthralgia. scispace.comucr.edu In these models, Bindarit treatment was shown to ameliorate the symptoms of CHIKV disease. scispace.com Histological analysis of muscle and joint tissues from infected mice treated with Bindarit revealed a significant reduction in inflammatory infiltrate compared to untreated mice. ucr.eduoup.com

A critical aspect of severe CHIKV infection is the disruption of bone homeostasis. Studies have shown that CHIKV can replicate in bone tissue and trigger bone loss by increasing the ratio of RANKL to OPG, which promotes the formation of bone-resorbing osteoclasts. nih.gov Bindarit treatment was found to protect against this virus-induced bone loss. nih.govnih.gov It suppressed the disruption of the RANKL/OPG ratio and inhibited the osteoclastogenesis elicited by the virus. nih.gov The mechanism is linked to Bindarit's inhibition of monocyte chemotactic proteins (MCPs), which are responsible for recruiting monocytes—the precursors to both macrophages and osteoclasts—to the inflamed joints. nih.gov By dampening the influx of these cells, Bindarit reduces joint inflammation, alleviates bone damage, and lowers viral replication in the ankle joints. nih.gov However, the compound does not appear to have a direct antiviral effect, as viral titers in distant sites were not affected. nih.gov

Experimental ModelKey FindingsMeasured OutcomesReferences
Mouse Model of Acute Chikungunya Virus (CHIKV) DiseaseAmeliorated disease symptoms (arthritis, myositis); reduced inflammatory infiltrate in joints and muscles.Clinical score, histological analysis of tissues. scispace.comucr.eduoup.com
CHIKV-induced Bone Loss Mouse ModelPrevented bone loss and damage; suppressed the virus-induced increase in the RANKL/OPG ratio.RANKL/OPG ratio, osteoclastogenesis, bone histology. nih.gov

Molecular and Cellular Analysis Techniques

Quantitative Gene Expression Analysis (e.g., qRT-PCR)

Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is a fundamental technique used in Bindarit research to elucidate its mechanism of action at the molecular level. This method allows for the precise measurement of mRNA levels, providing direct evidence of Bindarit's effect on gene transcription. Studies across various disease models have consistently used qRT-PCR to confirm that Bindarit's primary effect is the transcriptional inhibition of CCL2 and related chemokines.

For instance, in studies of neuroinflammation, qRT-PCR was employed to show that Bindarit repressed CCL2 mRNA expression in cultured murine astrocytes, microglia, and brain microvascular endothelial cells. nih.govnih.gov This technique also confirmed the in vivo suppression of CCL2 gene expression in the brain and spinal cord of mice challenged with LPS or induced with EAE. nih.gov In models of viral infection, qRT-PCR analysis demonstrated that Bindarit treatment reduces CCL2 gene expression in lung epithelial cells infected with influenza A virus. nih.gov Similarly, in a model of diabetes-associated periodontitis, qRT-PCR analysis of periodontal tissues showed that CCL2 mRNA expression was significantly reduced in the Bindarit-treated group compared to the vehicle-treated group. nih.gov

Protein Expression and Localization Analysis (e.g., Western Blotting, Immunofluorescence, ELISA)

A variety of immunoassays are used to confirm that the transcriptional changes observed with qRT-PCR translate to altered protein levels and to determine the localization of these proteins within tissues.

Enzyme-Linked Immunosorbent Assay (ELISA) is frequently used to quantify the concentration of chemokines like CCL2/MCP-1 in biological fluids and tissue homogenates. In studies of vascular injury, ELISA confirmed that Bindarit treatment was associated with a significant reduction of MCP-1 levels in both the sera and injured carotid arteries of rats. nih.gov In a mouse model of Chikungunya virus infection, protein levels of MCP-1 in joint and muscle tissues were determined by ELISA, showing dramatic induction upon infection, which was counteracted by Bindarit. scispace.com

Western Blotting is utilized to detect and quantify specific proteins in tissue or cell extracts. This technique has been used to confirm the downregulation of CCL2 at the protein level in periodontal tissues of mice treated with Bindarit, corroborating the findings from mRNA analysis. nih.gov

Immunofluorescence (IF) allows for the visualization of protein expression within specific cells and tissue structures. In the context of Bindarit research, IF has been used to analyze CCL2 expression in the periodontium, providing spatial information on its inhibition. nih.gov This technique is also critical for identifying and quantifying specific cell populations, such as infiltrating macrophages or proliferating cells, within tissues from various animal models to assess the downstream cellular effects of Bindarit's action.

Chromatin Immunoprecipitation (ChIP) Assays for DNA Binding

Chromatin Immunoprecipitation (ChIP) is a powerful immunological technique used to investigate the interaction between proteins and DNA within the cell's natural chromatin context. journalajst.comnih.gov This assay is instrumental in identifying the specific genomic locations where a particular protein, such as a transcription factor, binds. In Bindarit research, ChIP assays have been pivotal in elucidating the molecular mechanisms by which the compound modulates gene expression, particularly its inhibitory effect on the chemokine CCL2 (also known as MCP-1).

The primary mechanism of action for Bindarit involves the downregulation of the classical Nuclear Factor-kappa B (NF-κB) pathway. nih.govresearchgate.net Studies have shown that Bindarit reduces the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn leads to decreased nuclear translocation and DNA binding of NF-κB. nih.gov

To specifically confirm that Bindarit affects the binding of NF-κB to the promoter region of its target genes, researchers have employed ChIP assays. nih.gov In one key study using a mouse leukemic monocyte-macrophage cell line (Raw 264.7), cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and CCL2 expression. The ChIP assay was then performed using an antibody specific to the p65/Rel-A subunit of NF-κB to immunoprecipitate the protein-DNA complexes. nih.gov The DNA bound to p65 was subsequently purified and quantified using real-time PCR (qPCR) with primers designed to amplify the promoter region of the Ccl2 gene. nih.gov

The results of these experiments demonstrated that LPS stimulation significantly increased the recruitment of p65 to both the proximal and distal regulatory regions of the Ccl2 promoter. Pre-treatment with Bindarit, however, markedly inhibited this LPS-induced binding of p65 to the Ccl2 promoter. nih.gov This provided direct evidence that Bindarit's inhibitory effect on CCL2 production occurs at the transcriptional level by preventing the key transcription factor, NF-κB, from binding to its target DNA sequence on the Ccl2 gene. nih.gov

Experimental ModelTreatmentTarget ProteinTarget Gene PromoterKey Finding
Raw 264.7 mouse macrophagesLPS stimulation + BindaritNF-κB (p65/Rel-A)Ccl2 (MCP-1)Bindarit significantly inhibits the LPS-induced recruitment of p65 to the Ccl2 promoter. nih.gov
Raw 264.7 mouse macrophagesLPS stimulation + BindaritNF-κB (p65/Rel-A)IκBαBindarit did not significantly affect the binding of p65 to the IκBα promoter, indicating a selective effect on the NF-κB pathway. nih.gov

Flow Cytometry for Cell Phenotyping and Subpopulation Analysis

Flow cytometry is an essential technology for the detailed analysis of individual cells within a heterogeneous population. It allows for the rapid, quantitative measurement of multiple physical and chemical characteristics of cells as they pass in a fluid stream through a laser beam. In the context of Bindarit research, flow cytometry has been crucial for immunophenotyping—the identification and quantification of specific immune cell subpopulations based on their cell surface and intracellular markers.

A significant application of this methodology has been to investigate how Bindarit alters the composition of immune cells, particularly monocytes and macrophages, during inflammatory conditions. For instance, in a study of diabetes-associated periodontitis in mice, researchers used flow cytometry to analyze the effect of Bindarit on proinflammatory monocyte populations. researchgate.net Proinflammatory monocytes, characterized by the surface markers CD11b+ and Ly6Chi, are known to infiltrate tissues and contribute to inflammation.

The analysis revealed that systemic administration of Bindarit significantly reduced the proportion and absolute number of these CD11b+ Ly6Chi proinflammatory monocytes in peripheral blood compared to vehicle-treated controls. researchgate.net Furthermore, flow cytometric analysis of cells isolated from the inflamed periodontal tissues showed a corresponding significant reduction in the infiltration of this specific monocyte subpopulation in the Bindarit-treated group. researchgate.net These findings demonstrate Bindarit's ability to modulate the systemic immune response by suppressing the circulation and tissue infiltration of key inflammatory cell subsets.

Study ModelTissue/Sample TypeCell Subpopulation AnalyzedMarkers UsedEffect of Bindarit
Diabetes-associated periodontitis (Mouse)Peripheral BloodProinflammatory MonocytesLin-, CD11b+, Ly6ChiSignificantly reduced the proportion and quantity of this cell population. researchgate.net
Diabetes-associated periodontitis (Mouse)Periodontal TissueProinflammatory MonocytesLin-, CD11b+, Ly6ChiSignificantly reduced the proportion of this infiltrating cell population. researchgate.net
Hyperlipidaemic mice with vascular injuryNeointimal LesionsMacrophages and Vascular Smooth Muscle Cells (VSMCs)Not specifiedReduced the relative content of macrophages by 66% and the number of VSMCs by 30%. nih.gov

Histopathological and Morphometric Analyses of Tissue Specimens

Histopathology, the microscopic examination of tissue, is a cornerstone of biomedical research, providing critical insights into the effects of a compound on tissue architecture, cellular composition, and disease pathology. In Bindarit studies, histopathological and morphometric analyses of tissue specimens have been widely used to assess the compound's anti-inflammatory and tissue-protective effects across various disease models.

These analyses typically involve fixing tissues in formalin, embedding them in paraffin, and sectioning them for staining with dyes like Hematoxylin and Eosin (H&E). nih.gov H&E staining provides a broad overview of tissue morphology and the presence of inflammatory infiltrates. cellcarta.com For more specific analyses, immunohistochemistry (IHC) is employed, using antibodies to detect and localize specific proteins or cell types within the tissue, such as the macrophage marker CD68. nih.gov

In a mouse model of vascular injury, morphometric analysis was used to quantify the extent of neointima formation following angioplasty. Bindarit treatment was found to significantly reduce neointimal formation. nih.gov Histological analysis using an antibody against the macrophage marker CD68 confirmed that Bindarit administration significantly reduced the infiltration of monocytes/macrophages into the injured arterial wall. nih.gov

In a murine model of continuous glucose monitor implantation, histologic evaluation was performed on tissues surrounding the implanted sensors. nih.gov A quantitative "inflammation index," based on the presence of necrosis, fibrosis, and vessel regression, was used for morphometric assessment. The results showed that Bindarit-treated mice had consistently low inflammation index scores throughout a four-week period, indicating that the compound effectively suppressed the tissue's inflammatory reaction to the foreign body. nih.gov

Similarly, in a mouse model of breast cancer, H&E staining of thoracic mammary glands was performed to visualize any histopathological effects of Bindarit treatment. nih.gov This analysis helped confirm that while Bindarit reduced tumor multiplicity, it did not overtly alter the general composition of the mammary gland tissue itself. nih.gov

Disease ModelTissue AnalyzedAnalysis TechniqueKey Morphometric/Histopathological Findings
Rat Carotid Artery InjuryCarotid ArteryWestern Blot for CD68Bindarit significantly reduced levels of the macrophage marker CD68 in the injured artery. nih.gov
ApoE-/- Mouse Vascular InjuryCarotid ArteryCellular Composition AnalysisReduced neointimal macrophage content by 66%. nih.gov
Subcutaneous Sensor Implantation (Mouse)Perisensor TissueH&E Staining, Inflammation Index ScoringBindarit-treated tissue showed significantly less inflammation, necrosis, and fibrosis. nih.gov
C3(1)/SV40Tag Breast Cancer (Mouse)Mammary Gland/TumorH&E StainingNo major alteration of mammary gland tissue composition; large areas of invasive carcinoma were present in both control and Bindarit-treated tumor-bearing mice. nih.gov

Future Directions and Translational Research Perspectives

Elucidation of Nuanced Molecular Targets and Downstream Signaling Pathways

Initial research identified Bindarit (B1667084) as a selective inhibitor of the synthesis of the monocyte chemoattractant subfamily of CC chemokines, specifically CCL2 (MCP-1), CCL7 (MCP-3), and CCL8 (MCP-2). medchemexpress.comnih.govabcam.com It demonstrates no significant effect on other chemokines like MIP-1α/CCL3 or MIP-1β/CCL4. medchemexpress.com The primary mechanism of action involves the transcriptional inhibition of these target chemokines. nih.govnih.gov

Further investigation has revealed that Bindarit's effects are mediated through the modulation of specific intracellular signaling pathways. A key pathway influenced by Bindarit is the nuclear factor-kappa B (NF-κB) signaling cascade, which is crucial in inflammatory responses. nih.govresearchgate.net Research indicates that Bindarit impairs the NF-κB pathway by enhancing the expression of its inhibitor, IκB-α, and reducing the phosphorylation of both IκBα and the p65 subunit of NF-κB. nih.govnih.govnih.gov This action leads to a decrease in the nuclear translocation and DNA binding of active NF-κB dimers, specifically inhibiting p65 and p65/p50-induced activation of the CCL2 promoter. nih.govnih.gov

Beyond the NF-κB pathway, Bindarit has been shown to negatively regulate TGF-β and AKT signaling, which can, in turn, modulate cancer cell proliferation and migration. nih.gov This highlights a more complex mechanism of action than solely inhibiting chemokine synthesis.

Table 1: Molecular Targets and Signaling Pathways Modulated by Bindarit
Molecular Target/PathwayMechanism of ActionKey Research Findings
CC Chemokines (CCL2, CCL7, CCL8)Selective inhibition of chemokine transcription and synthesis. medchemexpress.comnih.govEffectively suppresses CCL2 expression in various cell types, including microglia, astrocytes, and brain microvessel endothelial cells. nih.gov
NF-κB Signaling PathwayReduces phosphorylation of IκBα and p65, preventing nuclear translocation of NF-κB dimers. nih.govnih.govSpecifically inhibits p65 and p65/p50 induced activation of the CCL2 promoter. nih.govnih.gov
TGF-β and AKT SignalingNegative regulation of signaling pathways involved in cell growth and survival. nih.govContributes to the modulation of cancer-cell proliferation and migration in preclinical models. nih.gov

Investigation of Inter-pathway Cross-talk and Pleiotropic Effects Modulated by Bindarit

The modulation of the NF-κB pathway by Bindarit leads to a cascade of effects beyond simple chemokine inhibition, demonstrating significant inter-pathway cross-talk and pleiotropy. By inhibiting NF-κB, Bindarit also reduces the expression of other pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in tumor tissues. nih.gov This indicates that Bindarit's anti-inflammatory action is broader than its effect on monocyte recruitment alone.

These mechanistic actions translate into diverse, pleiotropic effects, including anti-proliferative, anti-metastatic, and anti-tumor activities. abcam.com In cancer models, Bindarit's ability to inhibit CCL2 synthesis impairs the infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. nih.gov This disruption of the inflammatory niche is critical, as these immune cells are known to promote tumor growth, angiogenesis, and metastasis. nih.govnih.gov The result is a reduction in local tumorigenesis and metastatic disease in preclinical models of breast and prostate cancer. nih.gov

Development and Refinement of Advanced Preclinical Models for Disease Specificity

The therapeutic potential of Bindarit has been evaluated in a wide array of advanced preclinical models, each selected for its specificity to a particular human disease. These models have been instrumental in confirming the drug's mechanism of action and assessing its efficacy.

For instance, in neuroinflammation, the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis, was used to show that Bindarit could suppress CCL2 expression within the central nervous system, delay disease onset, and reduce severity. nih.gov In oncology, xenograft models using PC-3M-Luc2 prostate cancer cells and syngeneic models with 4T1-Luc breast cancer cells demonstrated that Bindarit impairs metastatic disease and local tumor growth. nih.gov The C3(1)/SV40Tag transgenic mouse model of breast cancer further confirmed that long-term Bindarit treatment reduces tumor multiplicity. nih.gov

Other significant models include the NZB/W F1 mouse model for lupus nephritis, where Bindarit delayed proteinuria and prolonged survival nih.gov, and models of Chikungunya virus infection, where it ameliorated arthritis, myositis, and bone loss by reducing inflammatory infiltrates. nih.govscispace.com More recently, a neonatal hydrocephalus mouse model was used to show that Bindarit attenuates neural development impairment by suppressing microglial activation. nih.govjneurosci.org

Table 2: Preclinical Models Used to Evaluate Bindarit Efficacy
Disease AreaPreclinical ModelKey Findings
NeuroinflammationExperimental Autoimmune Encephalomyelitis (EAE) Mouse Model. nih.govDelayed disease onset, reduced severity, and suppressed CNS expression of CCL2. nih.gov
OncologyProstate (PC-3M-Luc2) and Breast (4T1-Luc, C3(1)/SV40Tag) Cancer Models. nih.govnih.govReduced tumor growth and metastasis; decreased infiltration of TAMs and MDSCs. nih.govnih.gov
Autoimmune DiseaseNZB/W F1 Mouse Model of Lupus Nephritis. nih.govDelayed onset of proteinuria, protected renal function, and significantly prolonged survival. nih.gov
Infectious DiseaseMouse Model of Chikungunya Virus Infection. nih.govscispace.comReduced joint and muscle inflammation and protected against virus-induced bone loss. nih.govscispace.com
Neurological DevelopmentNeonatal Hydrocephalus Mouse Model. nih.govjneurosci.orgAmeliorated impaired neural development by suppressing proinflammatory microglial activation. nih.govjneurosci.org
Bone MetabolismOvariectomized (OVX) Mice for Postmenopausal Osteoporosis. nih.govInhibited osteoclastogenesis and reduced bone loss by inhibiting CCL2 and CCL7 via the NF-κB pathway. nih.gov

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The deepening understanding of Bindarit's molecular mechanisms is paving the way for its exploration in novel therapeutic areas. Its demonstrated ability to suppress CCL2 expression in microglia, astrocytes, and other cells of the neurovascular unit suggests its potential as a treatment for a range of neuroinflammatory and neurodegenerative diseases where these cells play a pathogenic role. nih.govresearchgate.net

In oncology, the success of Bindarit in preclinical breast and prostate cancer models suggests its potential applicability to other inflammation-driven cancers. nih.gov By targeting the CCL2-driven recruitment of immune-suppressive cells to the tumor microenvironment, Bindarit could be a candidate for combination therapies aimed at enhancing the efficacy of immunotherapies.

Furthermore, its role in inhibiting osteoclast differentiation and function via the NF-κB pathway opens up possibilities for treating inflammatory bone loss conditions beyond viral arthritis, such as postmenopausal osteoporosis and rheumatoid arthritis. nih.govnih.gov The consistent efficacy of Bindarit across various models of chronic inflammation underscores its potential as a broad-spectrum anti-inflammatory agent targeting the pivotal role of monocyte recruitment in disease pathogenesis. nih.govresearchgate.net

Q & A

Q. What are the primary mechanisms through which Bindarit exerts its anti-inflammatory effects?

Bindarit selectively inhibits monocyte chemoattractant proteins (MCPs), including MCP-1/CCL2, MCP-3/CCL7, and MCP-2/CCL8, by suppressing the canonical NFκB pathway. This involves reducing IκBα and p65 phosphorylation, inhibiting NFκB dimer activation, and blocking nuclear translocation and DNA binding . In LPS-stimulated Raw 264.7 cells, pretreatment with 300 μM Bindarit for 1 hour significantly reduced MCP-1 mRNA levels by 24–36% at peak expression (4 hours post-LPS), demonstrating time-dependent modulation of chemokine expression .

Q. What experimental models are commonly used to study Bindarit’s efficacy in vascular injury?

Two established animal models are employed:

  • Rat carotid artery balloon angioplasty : Bindarit (dose: 200 mg/kg/day) reduced neointima formation by 40–50% and suppressed vascular smooth muscle cell (VSMC) proliferation and migration .
  • Apolipoprotein E-deficient (apoE⁻/⁻) mice : Bindarit administration decreased macrophage infiltration and VSMC content in neointimal lesions, highlighting its dual anti-inflammatory and antiproliferative effects .

Q. How should Bindarit be prepared and dosed in preclinical studies?

  • Stock solution preparation : Dissolve in DMSO (10 mM stock), store at -20°C, and use within one month after dilution .
  • In vivo dosing : For murine models, 200 μg/g body weight is standard. Dose conversion between species should follow body surface area (BSA) normalization, e.g., 200 mg/kg in rats ≈ 32 mg/kg in humans .

Advanced Research Questions

Q. How do discrepancies in MCP isoform inhibition by Bindarit across experimental models impact its therapeutic translation?

In vitro studies show Bindarit inhibits MCP-2 and MCP-3 mRNA by 24% and 36%, respectively, in LPS-stimulated macrophages . However, in vivo models (e.g., OVX mice) report stronger suppression of CCL2/CCL7 protein levels than mRNA, suggesting post-transcriptional regulation or tissue-specific effects . Such variability underscores the need for model-specific validation when extrapolating mechanisms to human diseases.

Q. What experimental strategies address conflicting data on Bindarit’s antitumor effects?

In C3(1)/SV40Tag mice, Bindarit reduced tumor number but not size, indicating context-dependent efficacy . To resolve this, researchers should:

  • Quantify tumor microenvironment (TME) factors (e.g., MCP-1 levels, macrophage polarization) alongside tumor burden.
  • Use combinatorial approaches: Pair Bindarit with immune checkpoint inhibitors to assess synergistic effects on tumor size .

Q. How can researchers reconcile Bindarit’s NFκB and IKKβ inhibition across studies?

Bindarit’s suppression of NFκB nuclear translocation is well-documented , but recent work identifies IKKβ phosphorylation as a direct target in cancer-related inflammation . Methodological considerations:

  • Temporal analysis : Measure IKKβ activity at early timepoints (e.g., 1–2 hours post-treatment) to distinguish upstream vs. downstream effects.
  • Cell-type specificity : Compare outcomes in macrophages (NFκB-dependent) vs. cancer cells (IKKβ-driven) to delineate pathways .

Q. What are the limitations of extrapolating Bindarit’s pharmacokinetics from rodents to humans?

While BSA-based dose conversion is standard, key disparities include:

  • Metabolic clearance : Rodents exhibit faster CYP450-mediated metabolism, requiring higher doses for sustained inhibition .
  • Plasma protein binding : Human serum albumin binding (>90%) may reduce free drug availability compared to murine models .

Methodological Best Practices

Q. How should researchers validate Bindarit’s target engagement in new disease models?

  • Biomarker profiling : Quantify MCP-1/CCL2 in serum (ELISA) and tissue (qPCR/Western blot) pre- and post-treatment .
  • Pharmacodynamic endpoints : Assess NFκB activity via electrophoretic mobility shift assays (EMSA) or p65 nuclear localization (immunofluorescence) .

Q. What controls are essential for interpreting Bindarit’s anti-inflammatory effects?

  • Positive controls : Use known NFκB inhibitors (e.g., BAY-11-7082) to benchmark efficacy .
  • Negative controls : Include vehicle-treated cohorts and MCP-knockout models to isolate Bindarit-specific effects .

Q. How can researchers optimize Bindarit dosing to mitigate off-target effects?

  • Dose-ranging studies : Test 50–300 μM in vitro and 100–300 mg/kg in vivo to establish a therapeutic window .
  • Toxicokinetic monitoring : Measure liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

Data Contradiction Analysis

Q. Why does Bindarit show differential effects on tumor count vs. tumor size?

In C3(1)/SV40Tag mice, reduced tumor count but unchanged size suggests Bindarit inhibits early tumorigenesis (e.g., monocyte recruitment) but not established tumor growth . To test this hypothesis:

  • Time-course experiments : Administer Bindarit at varying stages (initiation vs. progression) and quantify TME changes .

Q. How should researchers interpret Bindarit’s mixed results in diabetic nephropathy vs. cancer models?

Bindarit’s efficacy in diabetic nephropathy trials (Phase II) contrasts with limited tumor regression in preclinical oncology. This divergence may reflect tissue-specific MCP roles:

  • Kidney : MCP-1 drives fibrosis; its inhibition directly ameliorates damage .
  • Cancer : MCPs have dual roles (pro-tumorigenic vs. immune-modulatory), necessitating context-dependent evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.